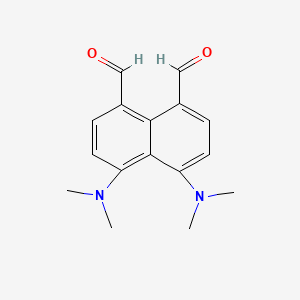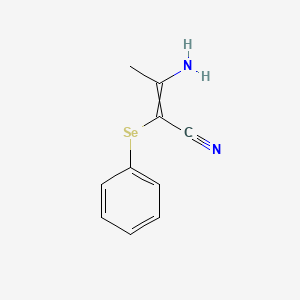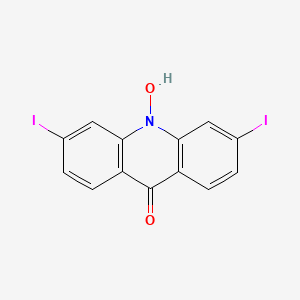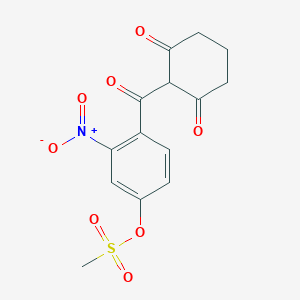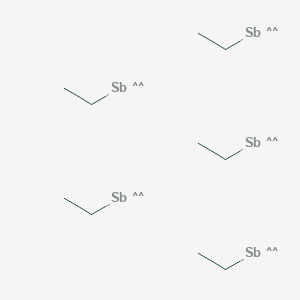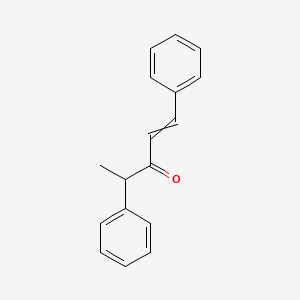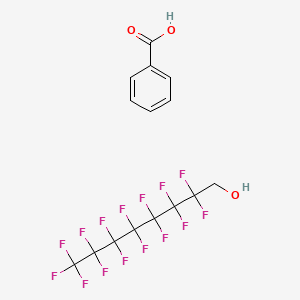![molecular formula C11H9N3 B14286007 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 134858-12-1](/img/structure/B14286007.png)
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azidobicyclo[441]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the larger family of bicyclo[44
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the azidation of a precursor bicyclic compound. The reaction conditions often require the use of azide sources such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction: Reducing agents such as LiAlH₄ or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted bicyclic compounds.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene largely depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved would vary based on the specific application, such as targeting specific biomolecules in bioconjugation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the azide group.
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an azide group at a different position.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the azide group at the 7-position, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for versatile chemical transformations, making this compound valuable in various fields of research and industry.
Propiedades
Número CAS |
134858-12-1 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-azidobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H9N3/c12-14-13-11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
Clave InChI |
JCDHWZWJHVCBNL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C1C(=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
